4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate
CAS No.: 169198-72-5
Cat. No.: VC20938604
Molecular Formula: C19H12ClN3O3
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169198-72-5 |
|---|---|
| Molecular Formula | C19H12ClN3O3 |
| Molecular Weight | 365.8 g/mol |
| IUPAC Name | [4-(5-chlorobenzotriazol-2-yl)-3-hydroxyphenyl] benzoate |
| Standard InChI | InChI=1S/C19H12ClN3O3/c20-13-6-8-15-16(10-13)22-23(21-15)17-9-7-14(11-18(17)24)26-19(25)12-4-2-1-3-5-12/h1-11,24H |
| Standard InChI Key | HWSDZRBDEVTBSM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O |
Introduction
4-(5-Chloro-2H-benzo[d] triazol-2-yl)-3-hydroxyphenyl benzoate is a complex organic compound with a specific chemical structure that incorporates both benzoate and triazole functionalities. This compound is identified by its CAS number, 169198-72-5, and has a molecular weight of 365.77 g/mol . The molecular formula is C19H12ClN3O3, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure .
Stability and Handling
Given its chemical structure, this compound is likely sensitive to moisture and light. Therefore, it should be stored in a dry, dark environment to maintain its stability.
Synthesis and Applications
While specific synthesis methods for 4-(5-Chloro-2H-benzo[d] triazol-2-yl)-3-hydroxyphenyl benzoate are not detailed in the available literature, compounds with similar structures are often synthesized through condensation reactions or coupling reactions involving appropriate precursors.
The applications of this compound could be diverse, given its structural complexity. It might be used in pharmaceutical research, materials science, or as a precursor for further chemical modifications.
Comparison with Related Compounds
Other compounds containing the 5-chloro-2H-benzo[d] triazol-2-yl moiety, like 2,4-Di-tert-butyl-6-(5-chloro-2H-benzo[d] triazol-2-yl)phenol (CAS No. 3864-99-1), have been more extensively studied. These compounds are often used in UV stabilizers and have applications in materials science .
Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume